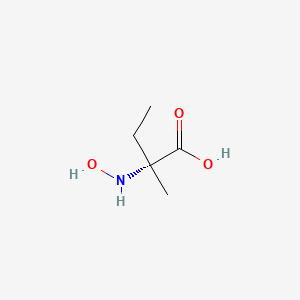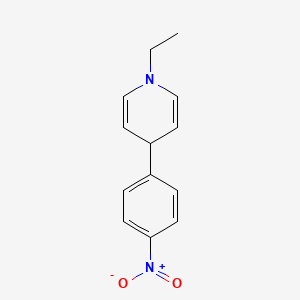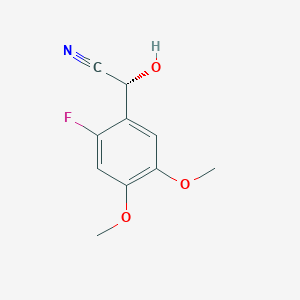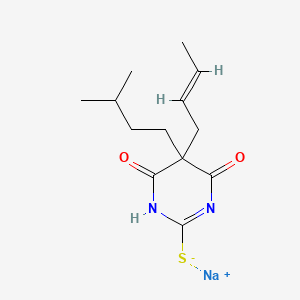
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is a synthetic compound that belongs to the class of thiobarbiturates Thiobarbiturates are known for their diverse applications in medicinal chemistry, particularly as anesthetics and anticonvulsants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with 2-butenyl bromide and isopentyl bromide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiobarbiturates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiobarbiturates and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anesthetic properties. The thiocarbonyl group plays a crucial role in binding to the receptor sites, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopental: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital: A barbiturate with sedative and hypnotic effects.
Phenobarbital: Known for its anticonvulsant properties.
Uniqueness
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the 2-butenyl and isopentyl groups distinguishes it from other thiobarbiturates, potentially offering improved pharmacokinetic properties and reduced side effects.
Eigenschaften
CAS-Nummer |
67050-03-7 |
|---|---|
Molekularformel |
C13H19N2NaO2S |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
sodium;5-[(E)-but-2-enyl]-5-(3-methylbutyl)-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S.Na/c1-4-5-7-13(8-6-9(2)3)10(16)14-12(18)15-11(13)17;/h4-5,9H,6-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b5-4+; |
InChI-Schlüssel |
IGCDULKVVKRDQH-FXRZFVDSSA-M |
Isomerische SMILES |
C/C=C/CC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
Kanonische SMILES |
CC=CCC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


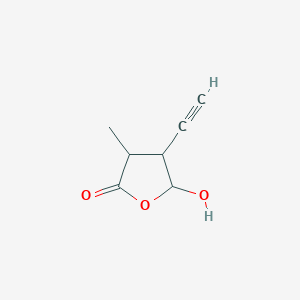
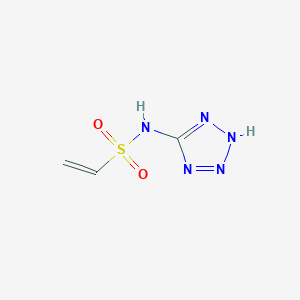
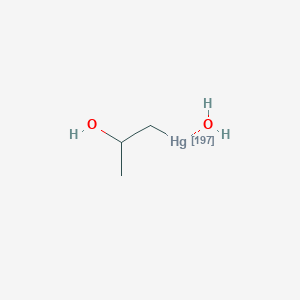
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
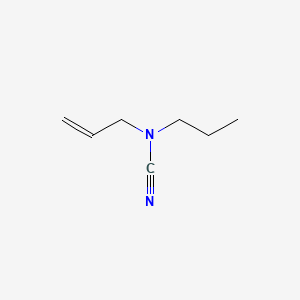
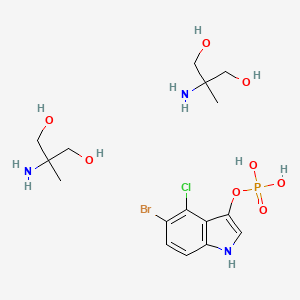
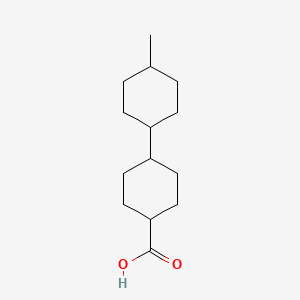
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
